molecular formula C17H34O3 B080215 Bis(2-ethylhexyl) carbonate CAS No. 14858-73-2

Bis(2-ethylhexyl) carbonate

Cat. No.: B080215
CAS No.: 14858-73-2
M. Wt: 286.4 g/mol
InChI Key: PXTQQOLKZBLYDY-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) carbonate, also known as carbonic acid bis(2-ethylhexyl) ester, is an organic compound with the molecular formula C17H34O3. It is a colorless, transparent liquid with low volatility and low toxicity. This compound is known for its excellent solubility in various organic substances, making it a valuable solvent in industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) carbonate is typically synthesized through the esterification reaction of 2-ethylhexanol with carbonic acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally involve heating the reactants to a temperature range of 60-80°C and maintaining the reaction for several hours to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous process where 2-ethylhexanol and carbonic acid are fed into a reactor equipped with a distillation column. The reaction mixture is heated, and the ester product is continuously distilled off to drive the reaction to completion. This method ensures high yield and purity of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidation products, including carboxylic acids and aldehydes.

    Reduction: Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride; typically carried out in anhydrous conditions.

    Substitution: Amines, alcohols; typically carried out in the presence of a base or acid catalyst.

Major Products Formed:

Scientific Research Applications

Bis(2-ethylhexyl) carbonate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) carbonate primarily involves its role as a solvent and plasticizer. It interacts with various molecular targets, including polymers and biological membranes, to enhance their flexibility and solubility. The compound’s low toxicity and biocompatibility make it suitable for applications in drug delivery and biomedical research .

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar solubility properties but higher toxicity.

    Bis(2-ethylhexyl) adipate: Another plasticizer with similar applications but different chemical structure and properties.

    Bis(2-ethylhexyl) sebacate: Used as a plasticizer and lubricant with similar solubility but different thermal stability.

Uniqueness: Bis(2-ethylhexyl) carbonate stands out due to its low toxicity and excellent solubility in a wide range of organic substances. Its unique combination of properties makes it a versatile compound for various industrial and research applications .

Properties

IUPAC Name

bis(2-ethylhexyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O3/c1-5-9-11-15(7-3)13-19-17(18)20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTQQOLKZBLYDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864544
Record name Bis(2-ethylhexyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14858-73-2
Record name Di(2-ethylhexyl) carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14858-73-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylhexyl carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014858732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(2-ethylhexyl) carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) carbonate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIETHYLHEXYL CARBONATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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